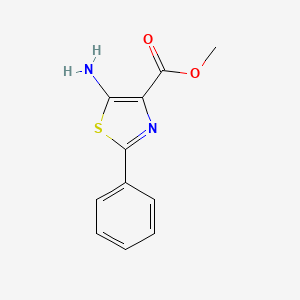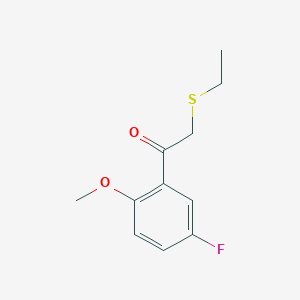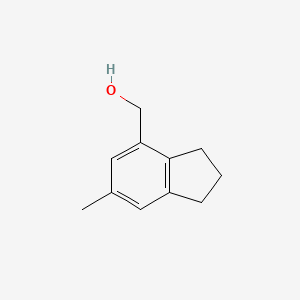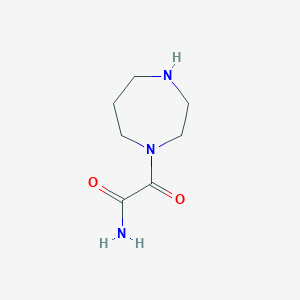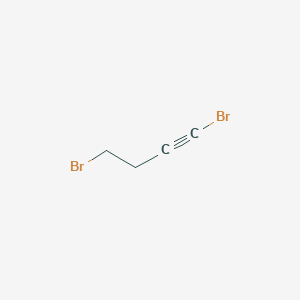
1,4-Dibromobut-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromobut-1-yne is an organic compound with the molecular formula C₄H₄Br₂ It is a halogenated alkyne, characterized by the presence of two bromine atoms attached to a butyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromobut-1-yne can be synthesized through the bromination of 2-butyne-1,4-diol. The process involves the following steps :
Starting Materials: 2-butyne-1,4-diol, bromine, triphenylphosphine, and dry acetonitrile.
Industrial Production Methods
Análisis De Reacciones Químicas
1,4-Dibromobut-1-yne undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted butynes.
Addition Reactions
Hydrogenation: The triple bond in this compound can be hydrogenated to form 1,4-dibromobutane.
Halogenation: Further halogenation can occur, leading to the formation of polyhalogenated compounds.
Oxidation and Reduction
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Aplicaciones Científicas De Investigación
1,4-Dibromobut-1-yne has several applications in scientific research:
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.
Biology and Medicine
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Industry
Polymer Chemistry: It is used in the synthesis of polymers with specific properties.
Material Science: The compound is employed in the development of new materials with unique characteristics.
Mecanismo De Acción
The mechanism of action of 1,4-dibromobut-1-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The triple bond in the alkyne provides a site for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-butyne: Similar in structure but with different reactivity due to the position of the bromine atoms.
1,4-Dibromobutane: Lacks the triple bond, leading to different chemical properties and reactivity.
1,4-Diiodobut-2-yne: Similar structure but with iodine atoms instead of bromine, resulting in different reactivity and applications.
Uniqueness
1,4-Dibromobut-1-yne is unique due to its combination of a triple bond and two bromine atoms, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C4H4Br2 |
|---|---|
Peso molecular |
211.88 g/mol |
Nombre IUPAC |
1,4-dibromobut-1-yne |
InChI |
InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,3H2 |
Clave InChI |
YXNWTVSQTHQWJG-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


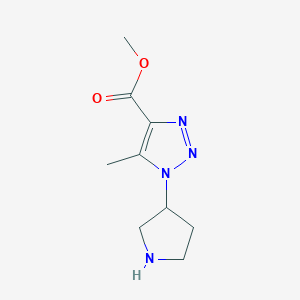




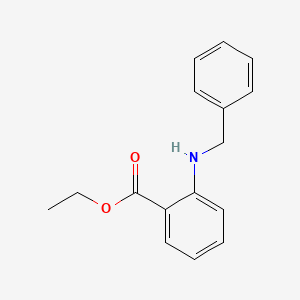
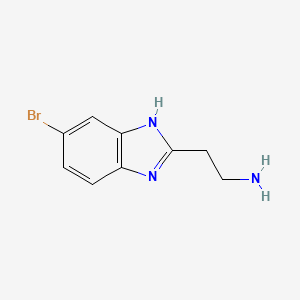
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
